![molecular formula C10H8N2O2 B13914596 Phenyl 1H-imidazole-1-carboxylate CAS No. 30746-56-6](/img/structure/B13914596.png)
Phenyl 1H-imidazole-1-carboxylate
Overview
Description
Phenyl 1H-imidazole-1-carboxylate is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen Imidazoles are known for their diverse range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 1H-imidazole-1-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly protocols, such as the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70. This catalyst offers a simple reaction workup and valuable eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions
Phenyl 1H-imidazole-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions for these reactions can vary but often involve the use of catalysts and specific temperature and pressure settings .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole oxides, while substitution reactions can produce various substituted imidazoles .
Scientific Research Applications
Phenyl 1H-imidazole-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 188.18 g/mol . It features a phenyl group attached to the imidazole ring through a carboxylate linkage .
Properties
This compound has the following computed properties :
- XLogP3-AA: 1.9
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 2
Synonyms
This compound is also known by the following names :
- This compound
- 30746-56-6
- SCHEMBL12016609
- DTXSID801299729
- DB-418701
Applications
While the provided search results do not offer extensive details specifically on the applications of this compound, they do shed light on the uses of related imidazole derivatives.
Use as Inhibitors
Some diaryl-1H-imidazole-4-carboxylic acids can be used as inhibitors . For example, some derivatives were assessed using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen™ assay) and tested for HIV-1 IN-LEDGF inhibition . One carbohydrazide, with a para-methylphenyl group at the 5-position and a para-bromophenyl group at the N-site of the imidazole moiety, showed the highest inhibition of 89%, close to the reference compound MUT 101 with 90% inhibition .
Use as Building Blocks in Organic Synthesis
Imidazoles, including phenyl-1H-imidazole derivatives, can serve as building blocks for synthesizing more complex molecules . For example, 5-phenyl-1H-imidazole can undergo acylation reactions with acyl chlorides or anhydrides to form N-acylimidazoles, and alkylation reactions with alkyl halides to introduce alkyl groups at the nitrogen atom . It can also participate in Friedel-Crafts reactions, leading to the introduction of various substituents onto the phenyl ring .
Use in HPLC
Methyl 1-phenyl-1H-imidazole-5-carboxylate can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase contains acetonitrile, water, and phosphoric acid; for Mass-Spec (MS) applications, phosphoric acid can be replaced with formic acid . This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .
Reactant
Mechanism of Action
The mechanism by which Phenyl 1H-imidazole-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include the modulation of enzyme activity and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
1-Phenylimidazole: Similar in structure but lacks the carboxylate group.
4-(1H-Imidazol-1-yl)phenol: Contains a hydroxyl group instead of a carboxylate group.
Uniqueness
Phenyl 1H-imidazole-1-carboxylate is unique due to its carboxylate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with enzymes or proteins are required .
Properties
IUPAC Name |
phenyl imidazole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(12-7-6-11-8-12)14-9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKIXOOCJJCFDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299729 | |
Record name | Phenyl 1H-imidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30746-56-6 | |
Record name | Phenyl 1H-imidazole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30746-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl 1H-imidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.